molecular formula C8H15ClO6 B1224944 2-Chloroethyl-b-D-fructopyranoside CAS No. 84543-36-2

2-Chloroethyl-b-D-fructopyranoside

Cat. No. B1224944
CAS RN: 84543-36-2
M. Wt: 242.65 g/mol
InChI Key: UNKSWTOXDXZLNE-OOJXKGFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroethyl-b-D-fructopyranoside is a biochemical compound . It is often used in proteomics research and shows promise for the amelioration of various ailments, most notably cancer .


Synthesis Analysis

This compound is an intermediate in the synthesis of chiral spiroacetals . The reaction of D-fructose with 2-chloroethanol containing hydrogen chloride at room temperature can yield highly crystalline 2′-chloroethyl β-D-fructopyranoside .


Molecular Structure Analysis

The empirical formula of 2-Chloroethyl-b-D-fructopyranoside is C8H15ClO6 . It has a molecular weight of 242.65 .


Chemical Reactions Analysis

The compound is involved in the synthesis of chiral spiroacetals . The ring-opening of epoxides by anions revealed that they proceeded in an anti-Furst–Plattner fashion .


Physical And Chemical Properties Analysis

The compound has a decomposition temperature of 139-141 °C . Its molecular formula is C8H15ClO6 and it has a molecular weight of 242.65 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Chloroethyl β-D-fructopyranoside has been used in chemical synthesis, notably in the creation of various nucleophilic anions and spiro-internal glycosides. The chloro substituent in this compound has been substituted with different anions like N3–, NCS–, AcS–, and BzO–. Moreover, its reaction with base leads to the formation of 1,2-O-ethylene-β-D-fructopyranose in high yield (Chan, Cheong, Hough, & Richardson, 1985).

Antitumor Activities

  • New N, N-bis(2-chloroethyl) fructopyranosyl phosphoramidates synthesized from 2-Chloroethyl β-D-fructopyranoside have shown inhibitory effects against L1210 cells and 5-180 tumors. These compounds exhibit significant antitumor activities, highlighting the potential of 2-Chloroethyl β-D-fructopyranoside derivatives in cancer research (Ru, 1993).

Glycosylation Studies

  • The compound is also pivotal in glycosylation studies. Research on 2-O-acyl fructopyranosides has demonstrated that they are effective glycosyl donors for D-fructopyranoside synthesis with good β-selectivity and yields. This has implications for the synthesis of complex carbohydrates and related substances (Lin, Xu, Lu, & Yue, 2014).

Oligosaccharide Synthesis

  • 2-Chloroethyl β-D-fructopyranoside plays a role in the synthesis of fructopyranose oligosaccharides. Studies have isolated novel oligosaccharides from fermented plant extracts, suggesting potential applications in food science and microbiology (Okada et al., 2010).

Biological and DNA Studies

  • Research into DNA damage and repair mechanisms has also utilized derivatives of 2-Chloroethyl β-D-fructopyranoside. These studies have provided insights into the effects of certain compounds on DNA repair processes, which is critical for understanding mechanisms of drug action and carcinogenesis (Fornace, Kohn, & Kann, 1978).

Safety And Hazards

When handling 2-Chloroethyl-b-D-fructopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains and discharge into the environment .

properties

IUPAC Name

(2S,3S,4R,5R)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO6/c9-1-2-14-8(4-10)7(13)6(12)5(11)3-15-8/h5-7,10-13H,1-4H2/t5-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKSWTOXDXZLNE-OOJXKGFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)OCCCl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)OCCCl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl-b-D-fructopyranoside

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